molecular formula C14H17N3O4S B2430549 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795489-37-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2430549
CAS RN: 1795489-37-0
M. Wt: 323.37
InChI Key: UBEALPLIOKUWAN-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a pyrazole ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 2,3-dihydrobenzofuran and pyrazole rings might participate in electrophilic aromatic substitution reactions, while the sulfonamide group might undergo hydrolysis or other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-containing derivatives have been extensively researched for their cyclooxygenase-2 (COX-2) inhibition capabilities, leading to potential applications in the treatment of conditions such as rheumatoid arthritis and osteoarthritis. For instance, a series of 1,5-diarylpyrazole derivatives exhibited potent and selective COX-2 inhibition, highlighting the therapeutic potential of these compounds in inflammatory diseases (Penning et al., 1997).

Anticancer and Antimicrobial Activities

The research has identified sulfonamide derivatives with significant anticancer and antimicrobial activities. For example, pyrazoline benzensulfonamides have been studied for their carbonic anhydrase and acetylcholinesterase inhibition, displaying low cytotoxicity and potential as novel candidates for further development as inhibitors (Ozmen Ozgun et al., 2019). Another study synthesized and evaluated sulfonamide derivatives for their in vitro anticancer activity, identifying several compounds with higher activity than the standard drug doxorubicin, suggesting their potential for therapeutic applications (Ghorab et al., 2015).

COX-2 Inhibition for Anti-Inflammatory Applications

A variety of 1,5-diarylpyrazoles were synthesized and evaluated for COX-2 inhibitory activity, revealing structure-activity relationships that contribute to the development of novel anti-inflammatory agents. This research underlines the importance of sulfonamide derivatives in designing drugs with reduced gastrointestinal toxicity (Singh et al., 2005).

Carbonic Anhydrase Inhibition

Sulfonamides have been acknowledged for their role in inhibiting carbonic anhydrase, which is significant in treating conditions like glaucoma, epilepsy, and altitude sickness. The structural characterization and inhibitory activities of sulfonamide derivatives on carbonic anhydrase isozymes highlight the potential medicinal applications of these compounds (Büyükkıdan et al., 2017).

Antiproliferative Activities

Studies have also focused on the antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines, indicating the potential of these compounds in cancer therapy. This includes selective effects against specific tumor cells, providing a basis for developing targeted anticancer treatments (Mert et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be the biogenic amine transporters , specifically the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

The compound interacts with its targets by binding to the transporter proteins. It is suggested that benzofurans, such as the one present in this compound, generally have low hDAT selectivity but higher hSERT potency . This implies that the compound may preferentially bind to and inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft.

Pharmacokinetics

Similar benzofuran compounds are known to have diverse pharmacokinetic properties The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-17-9-12(7-15-17)22(19,20)16-8-13(18)10-2-3-14-11(6-10)4-5-21-14/h2-3,6-7,9,13,16,18H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEALPLIOKUWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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